molecular formula C10H7N3OS B13110849 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole

2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B13110849
M. Wt: 217.25 g/mol
InChI Key: BLKLXEMNRRTKDN-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acyl hydrazides, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or oxadiazole rings .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole. Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. For instance:

  • Inhibition Rates : One study reported that derivatives of benzothiazole demonstrated inhibition rates exceeding 75% against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay .
  • Mechanism of Action : The compound may induce apoptosis and inhibit cell migration through modulation of inflammatory factors such as IL-6 and TNF-α in macrophages .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in several studies:

  • Inflammatory Mediators : Compounds derived from benzothiazole frameworks have been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
  • Therapeutic Implications : By targeting inflammatory pathways, these compounds could offer therapeutic benefits in conditions where inflammation plays a critical role, such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of benzothiazole derivatives indicate their potential in treating neurodegenerative diseases:

  • Monoamine Oxidase Inhibition : Studies have demonstrated that certain derivatives can inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .
  • Blood-Brain Barrier Penetration : The ability of these compounds to penetrate the blood-brain barrier enhances their suitability for neurological applications, making them promising candidates for further development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving thiophenols and appropriate aldehydes.
  • Oxadiazole Formation : Subsequent reactions lead to the formation of the oxadiazole ring, which is crucial for the biological activity of the compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

StudyFindings
Frontiers in Chemistry (2024)Reported potent anti-proliferative effects against A431 and A549 cell lines with significant apoptosis induction .
PMC Article on Benzothiazole DerivativesHighlighted various benzothiazole derivatives' effectiveness against different cancer types through multiple mechanisms .
Synthesis StudyDemonstrated successful synthesis and characterization methods for oxadiazole derivatives with promising biological activities .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns that are not observed in similar compounds .

Biological Activity

2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that integrates the structural features of benzothiazole and oxadiazole rings. This unique combination endows it with distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.

Property Value
Molecular FormulaC10H7N3OS
Molecular Weight217.25 g/mol
IUPAC Name2-(1,3-benzothiazol-2-yl)-5-methyl-1,3,4-oxadiazole
InChI KeyBLKLXEMNRRTKDN-UHFFFAOYSA-N
Canonical SMILESCC1=NN=C(O1)C2=NC3=CC=CC=C3S2

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biochemical pathways. For example, its mechanism may involve modulation of apoptotic pathways in cancer cells, leading to increased cell death through caspase activation and alterations in p53 expression levels .

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.63
U-9370.12–2.78
A5490.65

These studies indicate that the compound is a potent inducer of apoptosis, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of oxadiazoles displayed antifungal activity against various pathogens:

Pathogen Activity Reference
Candida albicansModerate
Aspergillus nigerSignificant

These findings suggest that the compound could be developed as a therapeutic agent against fungal infections.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human leukemia cell lines (CEM-13). The results indicated that the compound induced significant apoptosis compared to control groups .
  • Antifungal Activity : Another investigation focused on the synthesis and biological evaluation of new oxadiazole derivatives. The results highlighted that certain derivatives exhibited enhanced antifungal activity compared to standard treatments .

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H7N3OS/c1-6-12-13-9(14-6)10-11-7-4-2-3-5-8(7)15-10/h2-5H,1H3

InChI Key

BLKLXEMNRRTKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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